Cas no 1823936-00-0 (1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane)
![1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane structure](https://ja.kuujia.com/images/noimg.png)
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572478-250mg |
1-(3-Ethynylphenyl)bicyclo[1.1.1]Pentane |
1823936-00-0 | 98% | 250mg |
¥8212 | 2023-04-09 | |
Apollo Scientific | OR312406-250mg |
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane |
1823936-00-0 | 250mg |
£490.00 | 2023-09-02 | ||
Apollo Scientific | OR312406-1g |
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane |
1823936-00-0 | 1g |
£1395.00 | 2023-09-02 |
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentaneに関する追加情報
Introduction to 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane (CAS No. 1823936-00-0)
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane, identified by the Chemical Abstracts Service Number (CAS No.) 1823936-00-0, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its distinctive bicyclic framework and functional group arrangement. This molecule represents a fusion of aromatic and saturated heterocyclic systems, making it a promising candidate for further exploration in drug discovery and material science applications.
The core structure of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane scaffold, which is a three-membered bicyclic system with one carbon atom shared between the two rings. This conformational constraint imparts unique steric and electronic properties to the molecule, which can be exploited for selective interactions with biological targets. The presence of a 3-ethynylphenyl substituent introduces both electronic and steric influences, enhancing the compound's potential as a building block for more complex molecular architectures.
In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways with high specificity and efficacy. The bicyclo[1.1.1]pentane motif has emerged as a versatile platform due to its ability to adopt multiple conformations and its compatibility with various functionalization strategies. The ethynyl group in 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane (CAS No. 1823936-00-0) further enhances its utility by providing a site for cross-coupling reactions, allowing for the facile introduction of additional functional groups and the creation of derivatives with tailored properties.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzymes involved in critical biological processes. The rigid bicyclic core can mimic the transition state or binding pocket of substrates, while the phenyl ring and ethynyl substituent can engage in π-stacking interactions or hydrogen bonding, depending on the context. This dual functionality makes 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane (CAS No. 1823936-00-0) an attractive candidate for designing molecules that interact with proteins such as kinases, proteases, and other therapeutic targets.
Recent studies have demonstrated the utility of similar scaffolds in addressing neurological disorders, where precise modulation of receptor activity is essential for efficacy and safety. The structural features of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane suggest that it may exhibit properties conducive to penetration across the blood-brain barrier, making it a promising lead for further investigation in this area. Additionally, its stability under various conditions and compatibility with solid-phase synthesis make it a practical choice for medicinal chemists seeking to develop novel therapeutics.
The chemical synthesis of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane (CAS No. 1823936-00-0) presents an intriguing challenge due to the complexity of the bicyclic system and the need to introduce multiple functional groups with high regioselectivity. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with precision, thanks to techniques such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies.
The ethynyl group serves as a versatile handle for further functionalization, enabling the introduction of alkyne-based probes or bioconjugates that can be used in biochemical assays or imaging applications. This flexibility underscores the importance of bicyclo[1.1.1]pentane derivatives like (CAS No.) 1823936-00-0 as tools for studying protein-protein interactions or exploring new therapeutic modalities.
In conclusion, (CAS No.) 1823936-00-0, also known as (product name) ¹-(³-Ethynylphenyl)¹-bicyclo[¹ . ¹ . ¹]pentane, represents a structurally fascinating compound with significant potential in medicinal chemistry and beyond. Its unique scaffold combines rigidity with functional diversity, making it an ideal candidate for drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.
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